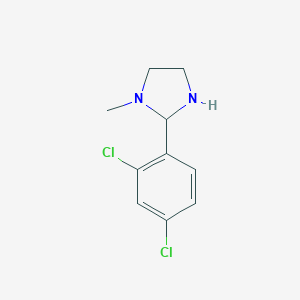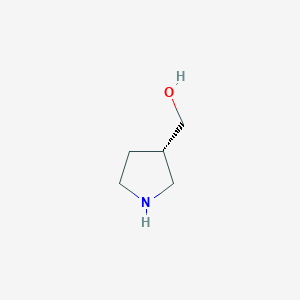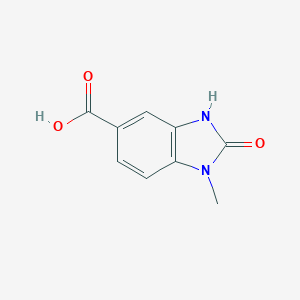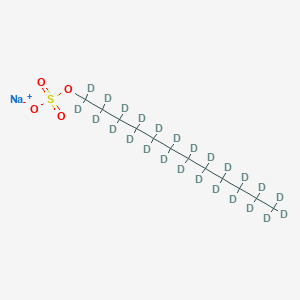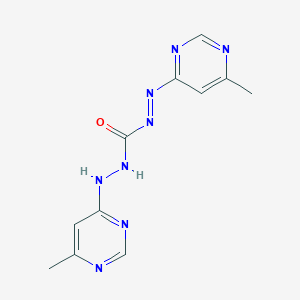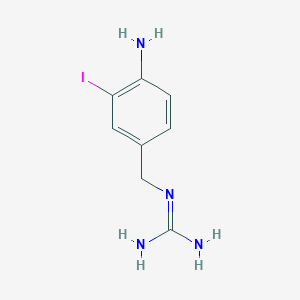
3-Iodo-4-aminobenzylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-aminobenzylguanidine (MIBG) is a radiopharmaceutical agent used in nuclear medicine imaging and therapy. It is a synthetic analogue of norepinephrine, which is selectively taken up by adrenergic nerve terminals and stored in vesicles. MIBG has been used for imaging and treating various neuroendocrine tumors, such as pheochromocytoma, neuroblastoma, and carcinoid tumors.
Mecanismo De Acción
3-Iodo-4-aminobenzylguanidine is taken up by adrenergic nerve terminals via the norepinephrine transporter and stored in vesicles. The radioactive decay of 3-Iodo-4-aminobenzylguanidine emits gamma rays that can be detected by a gamma camera for imaging or cause DNA damage for therapy. 3-Iodo-4-aminobenzylguanidine therapy is effective for neuroendocrine tumors that express high levels of adrenergic receptors, such as pheochromocytoma and neuroblastoma.
Efectos Bioquímicos Y Fisiológicos
3-Iodo-4-aminobenzylguanidine has a similar structure to norepinephrine and can interact with adrenergic receptors. It can stimulate the release of catecholamines from neuroendocrine cells and cause vasoconstriction and increased blood pressure. 3-Iodo-4-aminobenzylguanidine therapy can also cause myelosuppression and renal toxicity due to the accumulation of radioactive 3-Iodo-4-aminobenzylguanidine in bone marrow and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Iodo-4-aminobenzylguanidine has several advantages for lab experiments, such as high specificity for adrenergic receptors, easy radiolabeling, and non-invasive imaging. 3-Iodo-4-aminobenzylguanidine therapy can also be used as a model for targeted radionuclide therapy. However, 3-Iodo-4-aminobenzylguanidine has some limitations, such as low tumor uptake in some cases, variable biodistribution, and potential radiation exposure to healthcare workers.
Direcciones Futuras
There are several future directions for 3-Iodo-4-aminobenzylguanidine research, such as improving its tumor targeting and biodistribution, developing new radiolabeling methods, and combining 3-Iodo-4-aminobenzylguanidine therapy with other therapies, such as chemotherapy and immunotherapy. 3-Iodo-4-aminobenzylguanidine may also have potential applications in other diseases, such as heart failure and Parkinson's disease, due to its adrenergic receptor affinity. Further research is needed to explore the full potential of 3-Iodo-4-aminobenzylguanidine in nuclear medicine.
Métodos De Síntesis
3-Iodo-4-aminobenzylguanidine can be synthesized by the reaction of 3-iodo-4-nitrobenzyl alcohol with guanidine in the presence of a reducing agent, such as sodium dithionite. The resulting product is then purified by chromatography to obtain 3-Iodo-4-aminobenzylguanidine with high radiochemical purity.
Aplicaciones Científicas De Investigación
3-Iodo-4-aminobenzylguanidine has been widely used in nuclear medicine for diagnostic imaging and targeted therapy of neuroendocrine tumors. It has a high affinity for adrenergic receptors and can be labeled with radioisotopes, such as iodine-123 or iodine-131, for imaging and therapy. 3-Iodo-4-aminobenzylguanidine scintigraphy is a non-invasive imaging technique that can detect and localize neuroendocrine tumors with high sensitivity and specificity. 3-Iodo-4-aminobenzylguanidine therapy involves the administration of a high dose of radioactive 3-Iodo-4-aminobenzylguanidine to selectively destroy tumor cells while sparing normal tissues.
Propiedades
Número CAS |
106941-20-2 |
|---|---|
Nombre del producto |
3-Iodo-4-aminobenzylguanidine |
Fórmula molecular |
C8H11IN4 |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
2-[(4-amino-3-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H11IN4/c9-6-3-5(1-2-7(6)10)4-13-8(11)12/h1-3H,4,10H2,(H4,11,12,13) |
Clave InChI |
BSBGVSWPOFOHRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)N |
SMILES canónico |
C1=CC(=C(C=C1CN=C(N)N)I)N |
Otros números CAS |
106941-20-2 |
Sinónimos |
3-iodo-4-aminobenzylguanidine 4-AIBG 4-amino-3-iodobenzylguanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



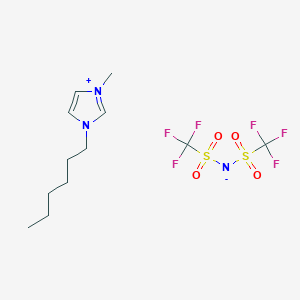
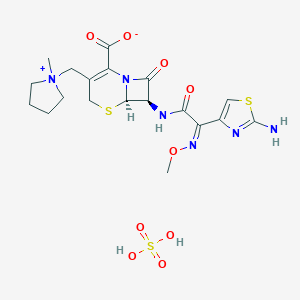
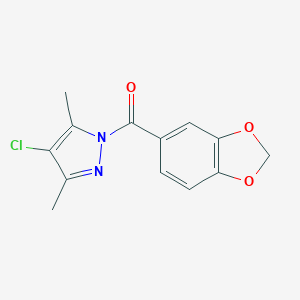
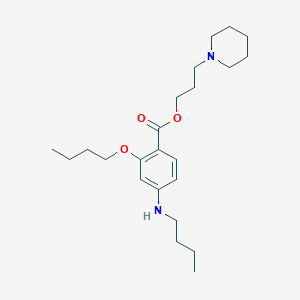
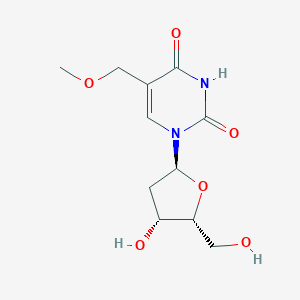
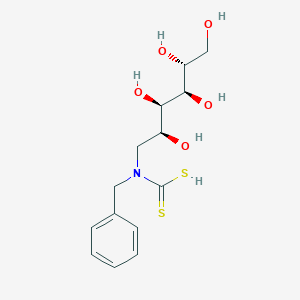
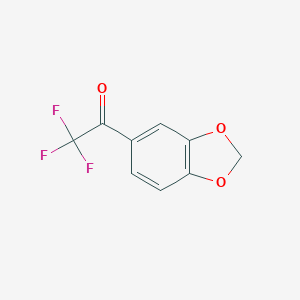
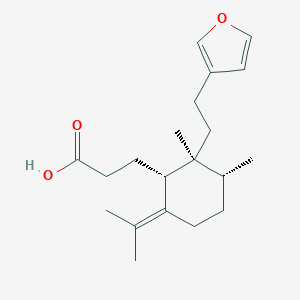
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
